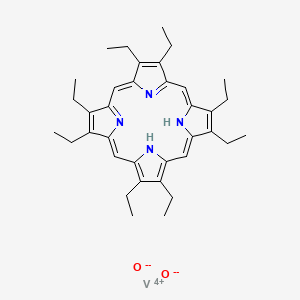
Vanadium(4+) octaethylporphyrin dioxidandiide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium(4+) octaethylporphyrin dioxidandiide is a coordination compound where vanadium is in the +4 oxidation state, coordinated to an octaethylporphyrin ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of vanadium(4+) octaethylporphyrin dioxidandiide typically involves the reaction of vanadyl sulfate (VOSO₄) with octaethylporphyrin (OEP) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the vanadium center. The general steps include:
- Dissolving VOSO₄ in a suitable solvent such as dimethylformamide (DMF).
- Adding octaethylporphyrin to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours.
- Purifying the product by recrystallization or chromatography.
Industrial Production Methods: While the industrial production of this compound is not widely reported, similar methods involving large-scale synthesis under controlled conditions can be employed. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Vanadium(4+) octaethylporphyrin dioxidandiide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium, often using oxidizing agents like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂).
Reduction: Reduction reactions can convert the vanadium center to lower oxidation states, typically using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Ligand substitution reactions can occur, where the axial ligands of the vanadium center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: H₂O₂, O₂, and other peroxides under acidic or basic conditions.
Reduction: NaBH₄, hydrazine (N₂H₄), and other reducing agents in aqueous or organic solvents.
Substitution: Various ligands such as phosphines, amines, and thiols under ambient or elevated temperatures.
Major Products:
Oxidation: Higher oxidation state vanadium complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: New vanadium complexes with different axial ligands.
Aplicaciones Científicas De Investigación
Vanadium(4+) octaethylporphyrin dioxidandiide has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: Investigated for its potential as a therapeutic agent due to its ability to mimic certain biological processes.
Medicine: Explored for its anticancer and antidiabetic properties, leveraging its redox activity and interaction with biological molecules.
Industry: Utilized in the development of advanced materials, including sensors and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which vanadium(4+) octaethylporphyrin dioxidandiide exerts its effects involves its redox activity and ability to interact with various molecular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly useful in anticancer applications, where the induced oxidative stress can lead to apoptosis of cancer cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Vanadium(4+) octaethylporphyrin dioxidandiide can be compared with other vanadium porphyrin complexes, such as:
Vanadium(4+) tetraphenylporphyrin: Similar in structure but with different substituents on the porphyrin ring, leading to variations in electronic properties and reactivity.
Vanadium(4+) phthalocyanine: Another macrocyclic complex with distinct electronic and optical properties, used in different applications such as photodynamic therapy and catalysis.
Uniqueness: this compound is unique due to its specific ligand environment, which imparts distinct electronic properties and reactivity. The octaethyl substituents on the porphyrin ring influence the compound’s solubility, stability, and interaction with other molecules, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C36H46N4O2V |
|---|---|
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin;oxygen(2-);vanadium(4+) |
InChI |
InChI=1S/C36H46N4.2O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h17-20,37-38H,9-16H2,1-8H3;;;/q;2*-2;+4 |
Clave InChI |
DUIKSRAUSDVTJW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[O-2].[O-2].[V+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)
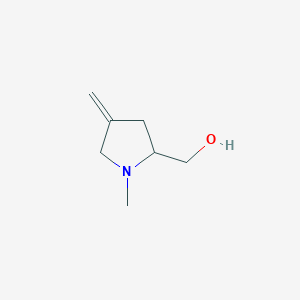
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)

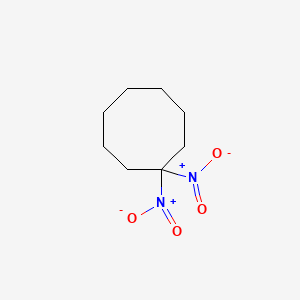
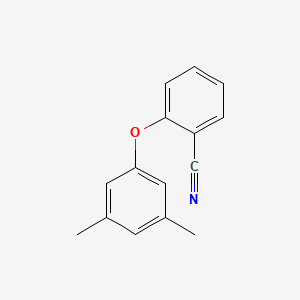
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
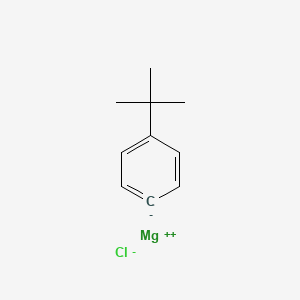

![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)

![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
